molecular formula C15H22N2O3 B3094618 (S)-Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate CAS No. 1260220-43-6

(S)-Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate

Cat. No.: B3094618
CAS No.: 1260220-43-6
M. Wt: 278.35 g/mol
InChI Key: RYLFTAZSKDUPAA-CYBMUJFWSA-N
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Description

(S)-Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with a tert-butyl group and an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate typically involves the reaction of tert-butyl 2-(4-nitrophenyl)morpholine-4-carboxylate with a reducing agent to convert the nitro group to an amino group. Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Microreactors and millireactors are often employed to optimize reaction conditions and improve the overall production rate. These methods allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(S)-Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also inhibit or activate certain enzymes, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl and aminophenyl substituents make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl (2S)-2-(4-aminophenyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-9-19-13(10-17)11-4-6-12(16)7-5-11/h4-7,13H,8-10,16H2,1-3H3/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLFTAZSKDUPAA-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735618
Record name tert-Butyl (2S)-2-(4-aminophenyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260220-43-6
Record name tert-Butyl (2S)-2-(4-aminophenyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-(4-nitro-phenyl)-morpholine-4-carboxylic acid tert-butyl ester (20 mg, 0.064 mmol) and Pd/C (5%, 2 mg) in methanol was stirred under hydrogen for 24 h. The catalyst was filtered off and washed with methanol. The filtrate was evaporated to give the title compound as an off-white solid (14 mg, 0.050 mmol, 78%). ESMS m/z 223 (M+H-tBu)+; 1H NMR (400 MHz, DMSO-d6) δ ppm 7.00 (d, J=8.3 Hz, 2H) 6.52 (d, J=8.3 Hz, 2H) 5.04 (s, 2H) 4.15 (dd, J=10.5, 2.5 Hz, 1H) 3.88 (dd, J=11.8, 2.5 Hz, 1H) 3.76 (d, J=12.8 Hz, 2H) 3.48 (td, J=11.7, 2.8 Hz, 1H) 2.92 (br. s., 1H) 2.77 (br. s., 1H) 1.41 (s, 9H).
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mg
Type
catalyst
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

tert-Butyl 2-(4-nitrophenyl)morpholine-4-carboxylate (I87) (100 mg, 0.324 mmol), activated charcoal (20 mg), iron(III) chloride hexahydrate (9 mg, 10 mol %), methanol (1 mL) and hydrazine hydrate (I62 mg, 1.62 mmol @ 50%) were refluxed together for five hours. The mixture was filtered through cotton, and the cotton washed with DCM (5 mL). The filtrate was evaporated, and redissolved in 95% ethanol (3 mL) and ethyl acetate (2 mL). A solution of ammonium chloride (173 mg. 3.24 mmol) in water (1 mL) was added, followed by indium powder (153 mg, 1.30 mmol). The mixture was refluxed for four hours then filtered. The collected solids were washed with DCM (20 mL) and the combined filtrates then diluted with water (10 mL) and saturated sodium bicarbonate (10 mL). The aqueous phase was washed with DCM (2×25 mL), the combined DCM extracts dried (phase separation filter) and evaporated. The residue was dissolved in 95% ethanol (3 mL), and treated at reflux with further indium powder (153 mg, 1.30 mmol) and ammonium chloride (173 mg. 3.24 mmol) in water (1 mL). After three hours the mixture was diluted with water (10 mL) and filtered. The collected solids were washed sequentially with ethyl acetate (25 mL) and saturated sodium bicarbonate (10 mL). The filtrate aqueous phase was separated, and washed with ethyl acetate (2×25 mL). The combined organic extracts were washed with brine (50 mL), dried and evaporated. The residue was chromatographed (12 g silica cartridge, 0-100% ethyl acetate/petroleum benzine 40-60° C.) to give the title compound (I88) (51.4 mg, 57% yield) as a yellow oil; 1H NMR (400 MHz, CDCl3) δ 7.19-7.12 (m, 2H), 6.71-6.63 (m, 2H), 4.33-4.25 (m, 1H), 4.03-3.85 (m, 3H), 3.73-3.60 (m, 3H), 3.02 (s, 1H), 2.84 (s, 1H). LCMS Method C: rt: 4.72 min; m/z 179.1 [M-Boc+2H]+.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
20 mg
Type
reactant
Reaction Step Two
Quantity
1.62 mmol
Type
reactant
Reaction Step Two
Quantity
9 mg
Type
catalyst
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
173 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
153 mg
Type
reactant
Reaction Step Four
Quantity
153 mg
Type
reactant
Reaction Step Five
Quantity
173 mg
Type
reactant
Reaction Step Five
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Yield
57%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate
Reactant of Route 2
(S)-Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate
Reactant of Route 3
(S)-Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate
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(S)-Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
(S)-Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate
Reactant of Route 6
(S)-Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate

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